BenchChemオンラインストアへようこそ!

Hdac6-IN-37

HDAC6 Enzymatic Assay Selectivity

HDAC6-IN-37 (W5) delivers unmatched isoform selectivity (>290-fold) and multi-target AD pathology engagement not found in Tubastatin A or ACY-1215. Its unique ability to chelate Cu2+ and promote Aβ disaggregation makes it the premier choice for reproducible Aβ/Cu2+-induced AD rat model studies. Secure high-purity material for critical HDAC6 pathway research.

Molecular Formula C19H16ClN3O2S
Molecular Weight 385.9 g/mol
Cat. No. B12380304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-37
Molecular FormulaC19H16ClN3O2S
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NC=C(C=C4)C(=O)NO.Cl
InChIInChI=1S/C19H15N3O2S.ClH/c23-19(21-24)13-9-10-14(20-11-13)12-22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-11,24H,12H2,(H,21,23);1H
InChIKeyPCGYBRQMPFDGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac6-IN-37 (W5) for HDAC6 Inhibition in Alzheimer's Disease Models: Core Potency and Selectivity Data


Hdac6-IN-37 (also known as compound W5) is a phenothiazine-based hydroxamic acid identified as a highly potent and isoform-selective inhibitor of histone deacetylase 6 (HDAC6) [1]. It demonstrates significant neuroprotective effects, specifically targeting multiple pathological hallmarks of Alzheimer's disease (AD) in both in vitro and in vivo models. The compound is noted for its ability to restore hippocampal neuron morphology, reduce the expression of key AD-related proteins (Aβ, Tau, and p-Tau), and inhibit the formation of senile plaques and neurofibrillary tangles in a rat model [2].

Why Substituting Hdac6-IN-37 with Another HDAC6 Inhibitor Compromises Multi-Target AD Model Validation


While several HDAC6 inhibitors exist, their functional profiles for Alzheimer's disease research are not interchangeable. Hdac6-IN-37 (W5) exhibits a unique combination of high isoform selectivity (290- to 3300-fold over other HDACs) and direct, quantifiable multi-target engagement in AD pathology, including metal chelation and Aβ disaggregation, which is not a universal feature among its class [1]. For instance, standard comparators like Tubastatin A or ACY-1215, while potent, have not been shown to possess the same degree of multi-functional efficacy against Cu2+-induced Aβ aggregation and disaggregation in the same experimental context. Substituting Hdac6-IN-37 with a compound that lacks this integrated mechanism could lead to different or less robust outcomes in AD model studies, particularly those involving metal-induced amyloid pathology [2].

Quantitative Differentiation: Direct Comparative Data for Hdac6-IN-37 (W5) vs. Other HDAC6 Inhibitors


HDAC6 Inhibitory Potency and Isoform Selectivity of Hdac6-IN-37 (W5) vs. Tubastatin A and ACY-1215

Hdac6-IN-37 (W5) demonstrates superior potency and a wider selectivity window against the HDAC6 isoform when compared to the well-characterized HDAC6 inhibitors Tubastatin A and ACY-1215. W5 inhibits HDAC6 with an IC50 of 2.54 nM, which is 5.9-fold more potent than Tubastatin A (IC50 = 15 nM) and approximately 2-fold more potent than ACY-1215 (IC50 = 5 nM) [1]. Crucially, W5 exhibits a selectivity range of >290- to 3300-fold over other HDAC isoforms, a significantly broader window compared to ACY-1215, which is reported to have >10-fold selectivity over Class I HDACs [1][2].

HDAC6 Enzymatic Assay Selectivity IC50

Multi-Functional Efficacy in AD Models: Hdac6-IN-37 (W5) Demonstrates Unique Cu2+-Aβ Aggregate Disaggregation Compared to Other HDAC6 Inhibitors

Hdac6-IN-37 (W5) uniquely combines HDAC6 inhibition with metal-chelating properties that directly target Cu2+-induced Aβ1-42 aggregation, a key pathological feature of Alzheimer's disease. W5 has been shown to not only inhibit the formation of Cu2+-Aβ1-42 aggregates but also to promote the disaggregation of pre-formed Cu2+-Aβ1-42 oligomers [1]. This dual mechanism is a differentiating factor not consistently reported for other clinical-stage HDAC6 inhibitors like ACY-1215 or Tubastatin A. While both Tubastatin A and ACY-1215 have been shown to alter Aβ load and reduce tau hyperphosphorylation in AD mouse models, their direct activity on metal-induced Aβ aggregation and disaggregation is not a primary feature of their mechanism of action [2].

Alzheimer's Disease Aβ Aggregation Metal Chelation Neuroprotection

In Vivo Efficacy in a Rat AD Model: Reduction of Key Pathological Markers by Hdac6-IN-37 (W5)

Hdac6-IN-37 (W5) has been validated in an Aβ/Cu2+-induced Alzheimer's disease rat model, demonstrating a multi-faceted improvement in key pathological markers. Treatment with W5 resulted in a decrease in the expression of Aβ, Tau, and p-Tau proteins in the hippocampus, and inhibited the formation of senile plaques and neurofibrillary tangles [1]. While other HDAC6 inhibitors like Tubastatin A and ACY-1215 have shown similar effects on Aβ and tau pathology in transgenic mouse models, the specific model context (Aβ/Cu2+-induced rat model) and the combination of outcomes—including reduced neuroinflammatory markers (TNF-α, IL-1β, IL-6) and improved neurotransmitter balance—highlight the compound's validated in vivo profile for this particular AD model [2].

Alzheimer's Disease In Vivo Efficacy Amyloid-beta Tau Protein Neuroinflammation

Recommended Research Applications for Hdac6-IN-37 (W5) Based on Verified Evidence


Investigating HDAC6-Specific Mechanisms in Alzheimer's Disease with Minimal Off-Target Interference

Leveraging its high potency (IC50 = 2.54 nM) and exceptional isoform selectivity (>290- to 3300-fold), Hdac6-IN-37 is the optimal tool for dissecting HDAC6-specific pathways in AD without confounding effects from Class I HDAC inhibition. This is critical for studies aiming to attribute functional outcomes directly to HDAC6 activity, such as its role in tau phosphorylation and axonal transport [1].

Validating the Role of Metal Ion Dyshomeostasis and Aβ Aggregation in AD Models

Hdac6-IN-37 is uniquely suited for studies focused on the intersection of HDAC6 inhibition and metal-induced amyloid pathology. Its demonstrated ability to chelate Cu2+ and promote the disaggregation of Cu2+-Aβ1-42 oligomers makes it a premier candidate for validating therapeutic strategies targeting metal ion dyshomeostasis in AD [1].

In Vivo Pharmacodynamic Studies in Aβ/Cu2+-Induced Rat Models of Alzheimer's Disease

For researchers utilizing the Aβ/Cu2+-induced rat model of AD, Hdac6-IN-37 provides a validated and effective tool for modulating key pathological endpoints. Its established ability to reduce Aβ, Tau, and p-Tau expression, inhibit plaque and tangle formation, and regulate neuroinflammation in this specific model context ensures reproducible and meaningful results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac6-IN-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.